molecular formula C20H21N5O3S B15040195 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide CAS No. 303102-74-1

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B15040195
CAS No.: 303102-74-1
M. Wt: 411.5 g/mol
InChI Key: SYCWNCFAJXOFIE-CIAFOILYSA-N
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Description

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide is a synthetic small molecule of significant interest in medicinal chemistry and biochemical research, primarily investigated for its potential enzyme inhibitory activity. This compound features a 1,2,4-triazole core, a privileged scaffold in drug discovery known for its diverse biological properties https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6698920/ . The molecular structure integrates a hydrazide-hydrazone moiety, which is often associated with the ability to chelate metal ions and inhibit metalloenzymes, as well as exhibit broad-spectrum biological activity https://www.sciencedirect.com/science/article/abs/pii/S0223523419306874 . Recent research on structurally similar triazole derivatives has demonstrated potent inhibitory effects on carbonic anhydrase isoforms, which are key therapeutic targets for conditions like glaucoma, epilepsy, and cancer https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7024026/ . The specific substitution pattern on this molecule—including the 4-methoxyphenyl and 4-hydroxyphenyl groups—suggests it is designed for high-affinity binding and selectivity, making it a valuable chemical tool for studying enzyme kinetics and signal transduction pathways. Its primary research applications include serving as a lead compound in the development of novel enzyme inhibitors, a probe for understanding disease mechanisms at the molecular level, and a reference standard in analytical chemistry. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

303102-74-1

Molecular Formula

C20H21N5O3S

Molecular Weight

411.5 g/mol

IUPAC Name

2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C20H21N5O3S/c1-3-25-19(15-6-10-17(28-2)11-7-15)23-24-20(25)29-13-18(27)22-21-12-14-4-8-16(26)9-5-14/h4-12,26H,3,13H2,1-2H3,(H,22,27)/b21-12+

InChI Key

SYCWNCFAJXOFIE-CIAFOILYSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=C(C=C2)O)C3=CC=C(C=C3)OC

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=CC=C(C=C2)O)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with an appropriate hydrazide derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or hydrazine derivatives .

Scientific Research Applications

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole ring and the methoxyphenyl group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural Variations and Substituent Effects

Compound Name / ID Triazole Substituents Hydrazide Substituents Key Differences vs. Compound A Reference
Compound A 4-ethyl, 5-(4-methoxyphenyl) (E)-4-hydroxyphenylmethylidene Reference compound
ZE-4b () 4-ethyl, 5-(pyridine-2-yl) (E)-(2-phenyl)methylidene Pyridine vs. methoxyphenyl; no hydroxyl
306757-40-4 () 4-phenyl, 5-(4-chlorophenyl) (E)-(2-ethoxyphenyl)methylidene Chlorophenyl and ethoxy groups; altered H-bonding
OLC-12 () 4-ethyl, 5-(4-pyridinyl) N-(4-isopropylphenyl)acetamide Acetamide vs. hydrazide; isopropylphenyl
N′-nitro analog () 4-ethyl, 5-(4-methoxyphenyl) (E)-(4-nitrophenyl)methylidene Nitro (electron-withdrawing) vs. hydroxyl

Key Observations :

  • Heterocyclic Variations : Pyridine (ZE-4b) or pyrazole () substituents introduce additional nitrogen atoms, enhancing coordination capacity for metal binding or enzymatic inhibition .
  • Hydrazide vs.

Table 2: Activity Profiles of Related Compounds

Compound Name / ID Biological Activity Efficacy vs. Controls Mechanism / Target Reference
ZE-5b () Anticancer (breast) IC₅₀ = 12 µM (MCF-7) Tubulin polymerization inhibition
compound Antioxidant 1.5× BHT (FRAP assay) Radical scavenging via phenolic -OH
compound Anticancer (melanoma, Panc-1) IC₅₀ = 8–15 µM (3D spheroids) Apoptosis induction, migration inhibition
VUAA-1 () Insect olfaction modulation EC₅₀ = 2.3 µM (Orco channels) Agonism of odorant receptors

Key Insights :

  • Antioxidant Potential: The 4-hydroxyphenyl group in Compound A mirrors the phenolic -OH in ’s antioxidant, suggesting similar radical-scavenging capacity.
  • Anticancer Activity : Triazole-thioacetohydrazides () demonstrate cytotoxicity via apoptosis and migration inhibition. Compound A ’s methoxyphenyl group may enhance membrane permeability compared to nitro or chloro analogs .

Physicochemical and Computational Comparisons

Table 3: Computational and Spectroscopic Data

Compound Name / ID LogP (Calculated) H-bond Donors/Acceptors Notable Spectroscopic Features Reference
Compound A 3.2 3 / 7 IR: ν(N-H) 3300 cm⁻¹; ν(C=O) 1680 cm⁻¹
compound 2.8 2 / 6 XRD: Planar hydrazone; DFT-confirmed charge transfer
N′-nitro analog () 3.5 1 / 7 UV-Vis: λmax 290 nm (π→π* transition)

Key Findings :

  • Lipophilicity : Compound A ’s logP (3.2) suggests moderate solubility, favorable for oral bioavailability compared to more polar () or nitro-substituted analogs .
  • Spectroscopic Signatures : The hydrazone C=N and triazole C-S stretches in Compound A (IR) align with analogs in and , confirming structural integrity .
  • Crystal Packing : highlights planar hydrazone geometries in similar compounds, which may enhance π-stacking interactions in Compound A .

Biological Activity

The compound 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide is a hybrid molecule that exhibits potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, synthesis, and therapeutic potential.

Chemical Structure

The molecular formula of the compound is C22H23N5O2SC_{22}H_{23}N_{5}O_{2}S, with a molecular weight of approximately 409.51 g/mol. The structure includes a triazole ring, a hydrazide moiety, and various aromatic substituents that contribute to its biological properties.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this hydrazide exhibit significant antimicrobial activity against various bacterial strains. For instance:

  • In vitro Studies : Compounds containing the triazole moiety have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds typically range from 20 to 70 µM depending on the specific structure and substituents present .
Bacterial StrainMIC (µM)
Staphylococcus aureus20–40
Escherichia coli40–70

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest:

  • Cell Line Studies : The compound has been tested on various cancer cell lines, demonstrating cytotoxic effects that correlate with increased levels of reactive oxygen species (ROS) and activation of caspases involved in apoptosis .

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of DNA Synthesis : Similar triazole derivatives have been shown to interfere with DNA replication processes, leading to cell death.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, which can lead to apoptosis.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in bacterial metabolism or cancer cell proliferation has been suggested.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Antibacterial Case Study : A study conducted on derivatives of triazole compounds demonstrated their effectiveness against multi-drug resistant strains of E. coli, suggesting a promising avenue for developing new antibiotics .
  • Anticancer Case Study : Research involving the application of this hydrazide in cancer therapy indicated a significant reduction in tumor growth in animal models when combined with standard chemotherapeutic agents .

Q & A

Q. How to mitigate batch-to-batch variability in biological assays?

  • Methodological Answer :
  • Standardize protocols : Pre-treat cells with identical serum concentrations and passage numbers.
  • Internal controls : Include reference compounds (e.g., acarbose for α-glucosidase) in every assay plate .

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